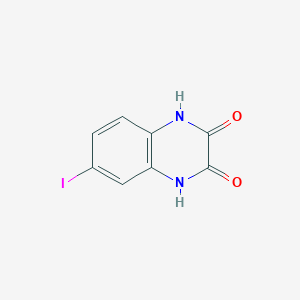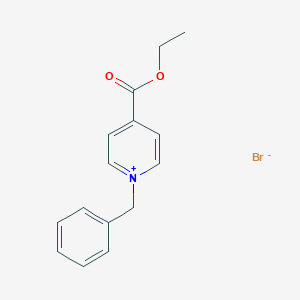
Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide, or PEPB, is an organic compound and a member of the pyridinium family of compounds. It is an alkylating agent, meaning that it is capable of forming covalent bonds with many other compounds. PEPB has been studied extensively in the past few decades, and its applications in scientific research, laboratory experiments, and biochemical and physiological processes have been explored.
Aplicaciones Científicas De Investigación
Synthesis of Pyridinium Ionic Liquids
Pyridinium salts, including the compound , are key precursors in the synthesis of pyridinium ionic liquids. These ionic liquids have unique properties such as low volatility, high thermal stability, and good solvating abilities, making them suitable for a variety of applications including green chemistry solvents and electrolytes in electrochemical devices .
Role in Antimicrobial Activity
The structural framework of pyridinium salts is often leveraged in the design of antimicrobial agents. Their ability to interact with biological membranes and disrupt microbial cell processes makes them valuable in the development of new antimicrobial drugs, potentially addressing the growing concern of antibiotic resistance .
Anti-cancer Research
Pyridinium compounds have shown promise in anti-cancer research. They can be designed to target specific cancer cell lines, providing a pathway for the development of targeted cancer therapies. Their modifiable structure allows for fine-tuning their pharmacological properties to improve efficacy and reduce side effects .
Anti-malarial Applications
The versatility of pyridinium salts extends to anti-malarial applications. Researchers are exploring these compounds for their potential to inhibit the growth of Plasmodium species, the parasites responsible for malaria. This research is crucial for creating more effective treatments against this life-threatening disease .
Gene Delivery Systems
In the field of gene therapy, pyridinium salts are investigated for their potential as non-viral vectors for gene delivery. Their positive charge allows them to form complexes with negatively charged nucleic acids, facilitating the delivery of therapeutic genes into target cells .
Material Science and Sensor Technology
Pyridinium salts are utilized in material science for the creation of advanced materials with specific electronic and optical properties. They are also used in sensor technology, where their chemical reactivity can be harnessed for the detection of various substances, contributing to advancements in environmental monitoring and diagnostics .
Propiedades
IUPAC Name |
ethyl 1-benzylpyridin-1-ium-4-carboxylate;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NO2.BrH/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-11H,2,12H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDURSZTWSNZWLI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441893 |
Source


|
| Record name | Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide | |
CAS RN |
23019-61-6 |
Source


|
| Record name | Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
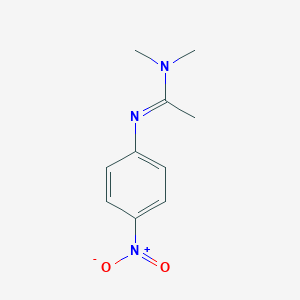
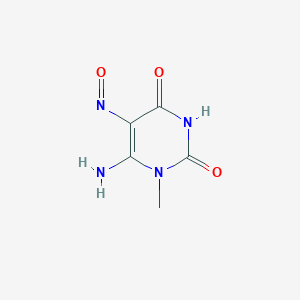
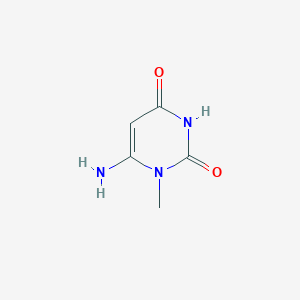

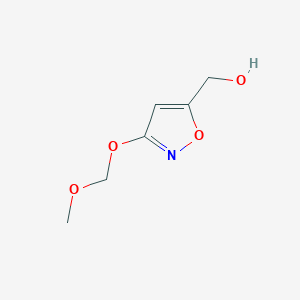
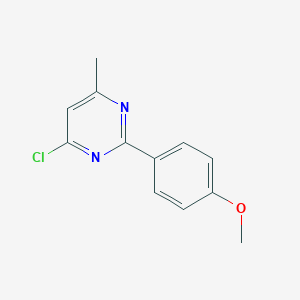


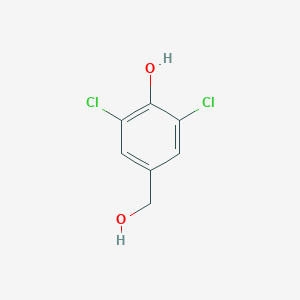
![6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride](/img/structure/B114651.png)
